Benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate
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Overview
Description
Cbz-DL-Leucinol, also known as benzyl (1-hydroxy-4-methylpentan-2-yl)carbamate, is an organic compound with the molecular formula C14H21NO3 and a molar mass of 251.32 g/mol . It is an acyl-protected alcohol derivative of D-leucine and is commonly used in chemical synthesis as a chiral inducer, a chiral monetil synthetic agent, and an intermediate of a chiral propionitrile synthetic agent .
Preparation Methods
The preparation of Cbz-DL-Leucinol typically involves a multi-step synthetic route. One common method starts with D-leucine, which is reacted with benzyl chloroformate to form Cbz-D-leucine ester. This ester is then reduced and deprotected to yield Cbz-DL-Leucinol . The reaction conditions often involve the use of sodium hydroxide, tetrahydrofuran, and isobutyl chloroformate at controlled temperatures .
Chemical Reactions Analysis
Cbz-DL-Leucinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like benzyl chloroformate
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cbz-DL-Leucinol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-DL-Leucinol involves its role as a chiral inducer in chemical reactions. It interacts with molecular targets through its hydroxyl and carbamate groups, facilitating the formation of chiral centers in the resulting products . The specific pathways and molecular targets depend on the context of its use in synthesis.
Comparison with Similar Compounds
Cbz-DL-Leucinol can be compared with other similar compounds such as:
Cbz-L-Leucinol: Another chiral inducer with similar applications but different stereochemistry.
Benzyl chloroformate: Used for amine protection and deprotection in peptide synthesis.
Cbz-protected amino acids: Commonly used in peptide synthesis for their ability to protect amino groups during reactions.
Cbz-DL-Leucinol is unique due to its specific stereochemistry and its role as an intermediate in the synthesis of chiral propionitrile synthetic agents .
Properties
IUPAC Name |
benzyl N-(1-hydroxy-4-methylpentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGARWTHXCINBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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